N-Butyl-N'-2-butyl ethylenediamine
Description
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N'-butan-2-yl-N-butylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-4-6-7-11-8-9-12-10(3)5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
FCFKNPHNRJWRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCNC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of ethylenediamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Butyl-N’-2-butyl ethylenediamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides, under basic or acidic conditions.
Major Products:
Oxidation: Corresponding amides or nitriles.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the butyl group.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry and catalysis.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to form stable complexes with metal ions.
Industry:
Polymer Production: Used in the production of polymers and resins.
Corrosion Inhibitors: Acts as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism by which N-Butyl-N’-2-butyl ethylenediamine exerts its effects involves its ability to form stable complexes with metal ions. This property is utilized in catalysis and coordination chemistry. The molecular targets include metal ions, and the pathways involved are primarily related to the stabilization of these ions in various chemical environments .
Comparison with Similar Compounds
Ethylenediamine derivatives are widely studied for their versatility in catalysis, pharmaceuticals, and materials science. Below is a detailed comparison of N-butyl-N'-2-butyl ethylenediamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Analysis
Key Observations :
- Branching vs. Cyclic Substituents : The 2-butyl group in the target compound introduces greater steric hindrance compared to the cyclopropyl or isopropyl groups in related derivatives. This may reduce its nucleophilicity but enhance selectivity in catalytic reactions .
- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., N,N'-dibenzylethylenediamine) exhibit higher lipophilicity and are often used in pharmaceutical formulations (e.g., penicillin salts) , whereas aliphatic derivatives are preferred in solvent-free catalytic systems due to their lower toxicity .
Physicochemical Properties
Notes:
- Data for the target compound are inferred from analogs. For example, ethylenediamine salts with aliphatic substituents typically exhibit higher thermal stability than aromatic derivatives .
- The absence of aromatic rings in the target compound likely improves its compatibility with green chemistry protocols compared to benzyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
